![molecular formula C13H16N4O3S2 B3000280 ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-50-3](/img/structure/B3000280.png)
ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . For instance, enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .
Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Physical And Chemical Properties Analysis
Thiophene has a melting point of -38°C and is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiophene nuclei have been shown to possess antimicrobial properties . Given the presence of a thiophene moiety in your compound, it may have potential as an antimicrobial agent.
Anti-inflammatory Activity
Similarly, thiophene derivatives have been reported to act as anti-inflammatory agents . The compound could be explored for its anti-inflammatory properties due to its thiophene component.
Anticancer Activity
Indole derivatives, which share some structural similarities with thiophene compounds, are known for their anticancer activities . It’s possible that your compound could also be researched for potential anticancer applications.
Antioxidant Activity
Thiophene derivatives have also been associated with antioxidant activities . This suggests that your compound might be studied for its antioxidant potential.
Antiviral Activity
Given that indole derivatives exhibit antiviral properties , there’s a possibility that your compound could be investigated for antiviral uses.
Antidiabetic Activity
Thiophene compounds have been linked to antidiabetic activities , indicating a potential research avenue for your compound in this field.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties . They have been reported to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Triazoles, which are also part of the compound’s structure, can establish hydrogen bonds with one another, increasing both their solubility and their capacity to bind biomolecular targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and triazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the therapeutic properties associated with thiophene and triazole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-3-20-11(18)8-22-13-16-15-10(17(13)2)7-14-12(19)9-5-4-6-21-9/h4-6H,3,7-8H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDJACKAHPFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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